molecular formula C18H18O2 B14178925 {3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone CAS No. 854055-50-8

{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone

Cat. No.: B14178925
CAS No.: 854055-50-8
M. Wt: 266.3 g/mol
InChI Key: JLBHTHFKEIJEJL-UHFFFAOYSA-N
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Description

{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone is an organic compound with a complex structure that includes both ethenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of boron reagents with halides in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of {3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • {4-[(Propan-2-yl)oxy]phenyl}(phenyl)methanone
  • {3-Ethenyl-4-[(propan-2-yl)oxy]aniline
  • {4-[(Propan-2-yn-1-yloxy)phenyl}(phenyl)methanone

Uniqueness

{3-Ethenyl-4-[(propan-2-yl)oxy]phenyl}(phenyl)methanone is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in optoelectronics and as a biochemical probe .

Properties

CAS No.

854055-50-8

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

(3-ethenyl-4-propan-2-yloxyphenyl)-phenylmethanone

InChI

InChI=1S/C18H18O2/c1-4-14-12-16(10-11-17(14)20-13(2)3)18(19)15-8-6-5-7-9-15/h4-13H,1H2,2-3H3

InChI Key

JLBHTHFKEIJEJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C=C

Origin of Product

United States

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